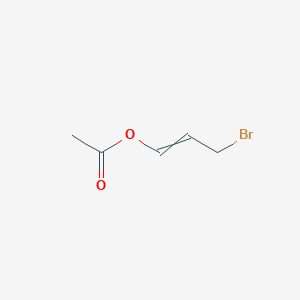

3-Bromopropenyl acetate

CAS No.:

Cat. No.: VC18844672

Molecular Formula: C5H7BrO2

Molecular Weight: 179.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H7BrO2 |

|---|---|

| Molecular Weight | 179.01 g/mol |

| IUPAC Name | 3-bromoprop-1-enyl acetate |

| Standard InChI | InChI=1S/C5H7BrO2/c1-5(7)8-4-2-3-6/h2,4H,3H2,1H3 |

| Standard InChI Key | JJPZBCGMCATWNR-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)OC=CCBr |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Formula

3-Bromopropyl acetate, systematically named 3-bromopropyl acetate under IUPAC conventions, is characterized by the presence of a bromine atom at the third carbon of a propyl chain linked to an acetate group. Its molecular formula reflects a composition of five carbon atoms, nine hydrogen atoms, one bromine atom, and two oxygen atoms . The compound’s SMILES notation, CC(COC(=O)C)Br, delineates its branching structure, while its InChI key (UEBARDWJXBGYEJ-UHFFFAOYSA-N) provides a unique identifier for chemical databases .

Structural Analysis

The molecule features a rotatable bond count of 4 and a polar surface area of 26 Ų, contributing to its moderate solubility in organic solvents like dichloromethane and ethyl acetate . The absence of hydrogen bond donors and the presence of a single hydrogen bond acceptor underscore its hydrophobic tendencies, as evidenced by a LogP value of 0.83 .

Physicochemical Properties

Physical State and Stability

3-Bromopropyl acetate typically exists as a colorless to pale yellow liquid at room temperature, with a density of approximately 1.38 g/cm³ . Its melting point ranges between 39–42°C, while its boiling point under reduced pressure (20 mmHg) is 124–126°C . The compound’s refractive index of 1.4790 (estimated) and vapor pressure of 0.024 mmHg at 25°C further characterize its volatility .

Table 1: Key Physicochemical Properties of 3-Bromopropyl Acetate

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 181.03 Da | |

| LogP | 0.83 | |

| Density | 1.38 g/cm³ | |

| Boiling Point | 124–126°C (20 mmHg) | |

| Melting Point | 39–42°C | |

| Polar Surface Area | 26 Ų |

Solubility and Reactivity

The compound demonstrates limited solubility in water but is miscible with alcohols, chlorinated solvents, and esters . Its reactivity is dominated by the electrophilic bromine atom, which participates readily in nucleophilic substitution reactions, making it a precursor for alkylation and esterification processes .

Synthetic Methodologies

Advanced Two-Step One-Pot Synthesis

A patent-pending methodology (CN112321425B) describes an efficient two-step one-pot synthesis using 1-bromo-3-phenylpropane, oxalyl chloride, and aluminum trichloride .

Reaction Steps:

-

Acylation:

-

Esterification:

Table 2: Optimized Reaction Conditions for Synthesis

| Parameter | Optimal Value |

|---|---|

| Solvent | Trichloroethylene |

| Temperature | −5°C to room temperature |

| Reaction Time | 0.5–3 hours (Step 1); 1–3 hours (Step 2) |

| Concentration | 50 g/L (1-bromo-3-phenylpropane) |

Applications in Organic Synthesis

Pharmaceutical Intermediates

3-Bromopropyl acetate is pivotal in synthesizing osteoporosis treatments, where it acts as a backbone for non-steroidal bone resorption inhibitors . Its bromine moiety facilitates cross-coupling reactions, enabling the construction of complex aryl-propane derivatives.

Polymer Chemistry

The compound’s ester group participates in radical polymerization processes, contributing to the development of flame-retardant polymers. Its ability to introduce bromine into polymer chains enhances material stability .

| Hazard Code | Risk Statement | Safety Precaution |

|---|---|---|

| R34 | Causes burns | Use gloves and eye protection |

| R21/22 | Harmful if swallowed or contacted | Avoid inhalation |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume